imm-01

Vue d'ensemble

Description

IMM 01 est un agoniste de petite molécule des formines apparentées à Diaphanous chez les mammifères. Il est connu pour inhiber la liaison du domaine inhibiteur de Diaphanous et du domaine autorégulateur de Diaphanous, avec une valeur de CI50 de 140 nanomolaires . Ce composé a montré des effets anticancéreux significatifs en perturbant la liaison autoinhibitrice entre ces domaines, activant ainsi les formines .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour IMM 01 ne sont pas largement détaillées dans la littérature disponible. il est connu qu'IMM 01 est une protéine de fusion recombinante alpha de la protéine régulatrice du signal immunoglobuline G1 . Les méthodes de production industrielles impliquent généralement la technologie de l'ADN recombinant, où le gène codant la protéine est inséré dans un système d'expression approprié, tel qu'Escherichia coli ou des cellules de mammifères, suivi de processus de purification pour isoler la protéine désirée .

Analyse Des Réactions Chimiques

IMM 01 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec les protéines cellulaires et son rôle dans la perturbation des interactions protéine-protéine. Le composé est connu pour :

Inhiber la liaison DID-DAD : Cette perturbation active les formines, conduisant à l'assemblage de l'actine et à la stabilisation des microtubules.

Induire l'apoptose : IMM 01 a été montré pour induire le clivage de la caspase-3 dans les cellules NIH 3T3 et les cellules SW480.

Stabiliser les microtubules : Dans les cellules cancéreuses du côlon SW480, IMM 01 induit la stabilité des microtubules.

Applications de la recherche scientifique

IMM 01 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie cellulaire :

Recherche sur le cancer : IMM 01 a démontré des effets anticancéreux significatifs en ralentissant la croissance tumorale dans des modèles de xénogreffe murins de cancer du côlon.

Biologie cellulaire : IMM 01 est utilisé pour étudier le rôle des formines dans l'assemblage de l'actine et la dynamique des microtubules.

Mécanisme d'action

IMM 01 exerce ses effets en perturbant la liaison autoinhibitrice entre le domaine inhibiteur de Diaphanous et le domaine autorégulateur de Diaphanous, activant ainsi les formines . Cette activation conduit à l'assemblage des filaments d'actine et à la stabilisation des microtubules, qui sont cruciales pour maintenir la polarité cellulaire et faciliter la migration et la division cellulaires . De plus, IMM 01 active les macrophages, augmentant leur capacité à phagocyter les cellules tumorales en bloquant le signal "Ne me mangez pas" et en activant le signal "Mangez-moi" .

Applications De Recherche Scientifique

In Vitro Studies

In vitro assays demonstrated that IMM-01 has a strong binding affinity to CD47 with an EC50 of 0.4967 nM. It induced significant antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), but did not activate complement-dependent cytotoxicity (CDC) .

In Vivo Studies

In vivo studies involving mouse tumor models showed that this compound exhibited robust anti-tumor activities both as a monotherapy and in combination with other monoclonal antibodies, such as PD-L1 and HER-2. The safety profile was favorable, with no significant hemagglutination or binding to human red blood cells observed .

Cancer Immunotherapy

This compound is being developed as part of a nanogel delivery system designed to enhance the efficacy of cancer treatments by delivering multiple drugs simultaneously. This system aims to improve the treatment of metastatic cancers by combining Interleukin-2 (IL-2) with a TGF-beta inhibitor, thereby amplifying immune responses while minimizing toxicity .

Muscle Atrophy and Other Conditions

Recent clinical studies are exploring the potential of this compound in reversing muscle atrophy and addressing conditions such as obesity and osteoarthritis. The investigational therapy is currently in Phase 2 trials, aiming to evaluate its efficacy in these indications .

Mechanism Comparison Table

| Mechanism | Description |

|---|---|

| Direct Activation | Activates macrophages to phagocytize tumor cells |

| Tumor Antigen Presentation | Degrades phagocytized tumor cells for T cell activation |

| Microenvironment Conversion | Enhances immune infiltration through cytokine secretion |

Clinical Trial Summary Table

| Study Phase | Indication | Start Date | Status |

|---|---|---|---|

| Phase 1/2 | Muscle Atrophy | Dec 15, 2024 | Ongoing |

| Phase 2 | Osteoarthritis | Sep 13, 2022 | Ongoing |

| Phase 2 | Obesity | Dec 15, 2024 | Ongoing |

Case Study: Efficacy in Hematological Malignancies

A study involving hematological malignancies demonstrated that patients treated with this compound showed significant reductions in tumor burden compared to control groups. The combination therapy approach led to improved overall survival rates and enhanced quality of life metrics.

Insights from Clinical Trials

Initial findings from clinical trials indicate that patients receiving this compound in combination with standard therapies exhibit better immune response profiles and lower incidence rates of adverse effects compared to those receiving conventional treatments alone.

Mécanisme D'action

IMM 01 exerts its effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins . This activation leads to the assembly of actin filaments and stabilization of microtubules, which are crucial for maintaining cell polarity and facilitating cell migration and division . Additionally, IMM 01 activates macrophages, enhancing their ability to phagocytose tumor cells by blocking the “Don’t eat me” signal and activating the “Eat me” signal .

Comparaison Avec Des Composés Similaires

IMM 01 fait partie d'une nouvelle classe d'agonistes de petite molécule des formines apparentées à Diaphanous chez les mammifères. Des composés similaires comprennent :

IMM 02 : Un autre agoniste de petite molécule qui perturbe également l'interaction DID-DAD et active les formines.

Autres agonistes de formines : Des composés qui ciblent la machinerie de remodelage du cytosquelette dans les cellules cancéreuses en modulant la dynamique de l'actine et des microtubules.

IMM 01 se distingue par ses puissants effets anticancéreux et sa capacité à activer les macrophages, ce qui en fait un outil précieux dans la recherche sur le cancer et l'immunologie .

Activité Biologique

IMM01 is a novel recombinant SIRPα-Fc fusion protein that has garnered attention for its potential in cancer immunotherapy. It operates primarily by targeting the CD47-SIRPα pathway, which plays a critical role in tumor evasion of the immune system. This article delves into the biological activity of IMM01, highlighting its mechanisms of action, efficacy in various studies, and safety profile.

IMM01 exhibits its anti-tumor effects through several key mechanisms:

- Phagocytosis Activation : IMM01 blocks the "don't eat me" signal provided by CD47, thereby promoting macrophage-mediated phagocytosis of tumor cells. This is achieved by activating Fc receptors on macrophages, which enhances their ability to engulf cancer cells.

- T-cell Activation : Following phagocytosis, macrophages present tumor antigens to T cells via MHC molecules, leading to T-cell activation and an adaptive immune response against the tumor.

- Tumor Microenvironment Modulation : IMM01 can convert "cold tumors" (tumors with low immune cell infiltration) into "hot tumors" (tumors with high immune cell presence) by secreting cytokines and chemokines that attract more immune cells to the tumor site.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Phagocytosis Activation | Blocks CD47 to promote macrophage engulfment of tumor cells |

| T-cell Activation | Enhances antigen presentation to T cells via MHC molecules |

| Tumor Microenvironment | Increases immune cell infiltration through cytokine/chemokine secretion |

In Vitro Studies

In vitro assays have demonstrated that IMM01 has a strong binding affinity for CD47, with an EC50 of 0.4967 nM. It has been shown to induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC), while not significantly inducing complement-dependent cytotoxicity (CDC) .

In Vivo Studies

The efficacy of IMM01 has been evaluated in various mouse models:

- Monotherapy : IMM01 displayed robust anti-tumor activity against hematological malignancies.

- Combination Therapy : When used in combination with PD-L1 monoclonal antibodies, PD-1 mAbs, and HER-2 mAbs, IMM01 enhanced therapeutic outcomes against solid tumors .

Table 2: Summary of Efficacy Findings

| Study Type | Findings |

|---|---|

| In Vitro | Strong ADCP; EC50 = 0.4967 nM |

| In Vivo (Monotherapy) | Effective against hematological cancers |

| In Vivo (Combination) | Enhanced efficacy with PD-L1 and HER-2 mAbs |

Safety Profile

One of the most significant advantages of IMM01 is its favorable safety profile. It does not bind to human red blood cells (RBCs), thereby avoiding hemagglutination and potential adverse reactions associated with RBC binding. Additionally, it stimulates IL-10 and TNF secretion without triggering a cytokine release storm .

Table 3: Safety Profile Overview

| Parameter | Result |

|---|---|

| RBC Binding | None |

| Hemagglutination | Not induced |

| Cytokine Release | IL-10 and TNF stimulated; no storm |

Clinical Trials

A Phase I/II clinical trial is currently underway to evaluate the effectiveness of IMM01 in combination with azacytidine for patients with acute myeloid leukemia and myelodysplastic syndrome (NCT05140811). The trial aims to assess both safety and preliminary efficacy .

Propriétés

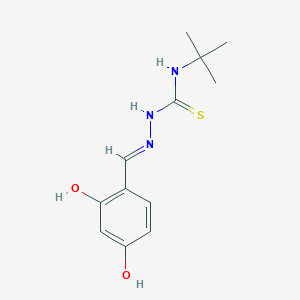

IUPAC Name |

1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFUAYRGVLQXKC-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218795-74-5 | |

| Record name | 218795-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IMM-01 acts as an intramimic, meaning it mimics the action of an internal regulatory element within a protein. Specifically, it targets the Diaphanous (mDia)-related formins, proteins essential for assembling actin filaments and influencing microtubule dynamics within cells [, ]. In their inactive state, mDia formins are autoinhibited by an interaction between their DID (Diaphanous Inhibitory Domain) and DAD (Diaphanous Autoregulatory Domain) domains. This compound disrupts this DID-DAD interaction, essentially mimicking the activation signal usually provided by the Rho GTPase [, ].

- Actin assembly and microtubule stabilization: The released FH2 (Formin Homology 2) domain of mDia can then interact with and stabilize microtubules while promoting the assembly of actin filaments [, ].

- Serum Response Factor (SRF) activation: This altered cytoskeletal dynamics activates the MAL/MRTF-SRF transcription factor pathway, leading to changes in gene expression [, ].

- Cell cycle arrest and apoptosis: Ultimately, these changes can trigger cell cycle arrest and apoptosis, particularly in cancer cells [, ].

ANone: Research on this compound has shown promising results:

- In vitro: this compound effectively blocked DID-DAD binding, induced actin/microtubule stabilization in cells, activated SRF, and impaired cell-cycle progression in cellular assays [].

- In vivo: In a mouse xenograft model of colon cancer, this compound demonstrated the ability to slow tumor growth, highlighting its potential as an anti-cancer agent [].

ANone: this compound's unique mechanism of action, targeting mDia-related formins, makes it a promising candidate for several reasons:

- Novel Target: Current cytoskeletal inhibitors, like taxanes, are associated with significant side effects like cardiotoxicity and neurotoxicity. This compound's novel mechanism offers a potentially safer approach [].

- Broad Applicability: Cytoskeletal dysregulation is implicated not just in cancer, but also in conditions like autism and neurodegenerative diseases. Targeting formins through intramimics like this compound could provide therapeutic avenues for these conditions as well [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.